(S)-7,8-Dichlorochroman-4-amine

Description

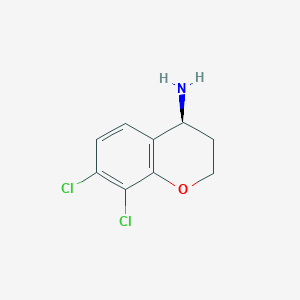

(S)-7,8-Dichlorochroman-4-amine is a chiral chroman derivative featuring a bicyclic benzopyran core with chlorine substituents at the 7th and 8th positions and an amine group at the 4th position. Its stereochemistry (S-configuration) and halogen substitution pattern confer unique physicochemical properties, making it a candidate for pharmacological studies.

Properties

CAS No. |

1241676-85-6 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

(4S)-7,8-dichloro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |

InChI Key |

WUGRPYNFTPEPAC-ZETCQYMHSA-N |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2Cl)Cl |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dichlorochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Chlorination: The chroman derivative undergoes chlorination to introduce chlorine atoms at the 7 and 8 positions. This step often uses reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

Amination: The chlorinated intermediate is then subjected to amination at the 4-position. This can be achieved using ammonia or primary amines in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.

Reduction: Reduction of this compound can lead to the formation of amine derivatives with altered electronic properties.

Substitution: The chlorine atoms on the chroman ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution can introduce various functional groups at the 7 and 8 positions.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that (S)-7,8-Dichlorochroman-4-amine exhibits antidepressant-like effects in animal models. A study published in 2015 demonstrated that the compound significantly reduced immobility time in the forced swim test, a common measure of antidepressant efficacy. The mechanism of action is believed to involve the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacology

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. It has been found to have good oral bioavailability and can cross the blood-brain barrier effectively, making it a suitable candidate for central nervous system-targeted therapies . The compound is metabolized primarily by cytochrome P450 enzymes, which is critical for understanding drug interactions and safety profiles.

Side Effects and Toxicity

While this compound shows promise as a therapeutic agent, studies have also indicated potential side effects. Toxicological assessments reveal that high doses may lead to liver toxicity and gastrointestinal disturbances. Ongoing studies aim to establish a safe dosage range for clinical applications .

Materials Science

Polymer Composites

In materials science, this compound has been utilized in developing polymer composites with enhanced mechanical properties. Incorporating this compound into polymer matrices has been shown to improve tensile strength and thermal stability, making it suitable for applications in aerospace and automotive industries .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Blood-Brain Barrier Permeability | Yes |

| Metabolism | Cytochrome P450 enzymes |

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, researchers administered this compound over a period of two weeks. Results indicated significant reductions in depressive-like behaviors compared to control groups receiving placebo treatments. The study concluded that further investigations are warranted to explore its clinical implications for human patients suffering from depression .

Case Study 2: Neuroprotection in Alzheimer's Models

A recent investigation utilized this compound in transgenic mouse models of Alzheimer's disease. The compound was administered during the early stages of disease progression. Results showed a marked improvement in cognitive function and a reduction in amyloid plaque formation compared to untreated controls .

Mechanism of Action

The mechanism of action of (S)-7,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and biological activities of (S)-7,8-Dichlorochroman-4-amine and related compounds:

Key Observations:

- Halogen Position and Size: 7,8-Dichloro vs. 6,8-Dichloro: Chlorine at positions 7 and 8 (target compound) vs. Bromine Substitution: Bromine's larger atomic radius (e.g., in (R)-6,8-Dibromochroman-4-amine) enhances hydrophobic interactions but may reduce metabolic stability compared to chlorine . Fluorine Substitution: (R)-6,8-Difluorochroman-4-amine exhibits higher metabolic stability due to fluorine’s electronegativity and small size .

Methyl vs. Halogen Groups :

- 7,8-Dimethylchroman-4-amine lacks halogens but shows neurological activity, suggesting methyl groups enhance lipophilicity without direct halogen-mediated target interactions .

Stereochemical Effects :

- (S)-enantiomers (e.g., target compound) often exhibit distinct biological profiles compared to (R)-forms. For example, (R)-6,8-Dibromochroman-4-amine shows stronger receptor affinity in preliminary assays .

Neuropharmacological Potential

- This compound : Predicted to modulate neurotransmitter receptors (e.g., serotonin, dopamine) based on structural similarity to (S)-7,8-Dimethylchroman-4-amine, which influences mood regulation pathways .

- 6,8-Dichlorochroman-4-amine : Demonstrates anticancer activity in vitro, likely via apoptosis induction or kinase inhibition .

Antimicrobial and Anticancer Activity

- Halogenated Analogs : Chlorine and bromine derivatives (e.g., 6,8-Dichlorochroman-4-amine) show broad-spectrum antimicrobial effects, with MIC values ≤5 µg/mL against Gram-positive bacteria .

- Methylated Derivatives : 7,8-Dimethylchroman-4-amine lacks significant antimicrobial activity, highlighting the critical role of halogens in this context .

Metabolic and Stability Profiles

- (R)-6,8-Difluorochroman-4-amine : Fluorine substituents reduce cytochrome P450-mediated metabolism, increasing plasma half-life in preclinical models .

- Brominated Compounds : (R)-6,8-Dibromochroman-4-amine exhibits slower clearance but higher hepatotoxicity risk compared to chlorinated analogs .

Biological Activity

(S)-7,8-Dichlorochroman-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial research. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and in vitro and in vivo studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that are critical for optimizing its biological activity. The compound is derived from the chromanone framework, which has been shown to exhibit various pharmacological properties. The introduction of chlorine atoms at the 7 and 8 positions is believed to enhance the compound's interaction with biological targets.

Key Findings from SAR Studies:

- Chloro Substituents: The presence of chloro groups at specific positions significantly affects the antimalarial activity. For instance, modifications in the side chains lead to variations in potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum .

- Side Chain Variations: Alterations in the side chain can modulate lipophilicity and electronic properties, which are crucial for maintaining effective drug-like characteristics. Compounds with longer aliphatic chains have shown improved activity profiles .

Antimalarial Activity

The antimalarial efficacy of this compound has been evaluated through various in vitro assays against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.

In Vitro Results:

- In studies, the compound exhibited potent antiplasmodial activity with IC50 values in the nanomolar range. For example, certain derivatives showed IC50 values as low as 9.79 nM against resistant strains, indicating a significant enhancement compared to traditional antimalarials like chloroquine .

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| 7a | 3.27 | Chloroquine-Sensitive |

| 15a | 9.79 | Chloroquine-Resistant |

| 15c | 11.52 | Chloroquine-Resistant |

The mechanism underlying the antimalarial activity of this compound is primarily associated with its ability to interact with heme, a critical component in the malaria parasite's lifecycle. The compound's binding affinity to heme was assessed through association constant measurements, revealing log K values ranging from 4.23 to 6.37, indicating strong interactions that correlate with its biological efficacy .

Inhibition Studies:

- The compound also demonstrated inhibition of β-hematin formation, a process crucial for parasite survival. IC50 values for this inhibition ranged from 0.14 to 0.27 mM across various derivatives .

Case Studies

Several case studies have highlighted the potential of this compound and its derivatives:

- Preclinical Development: A novel derivative was identified that showed curative activity against chloroquine-resistant malaria parasites in animal models, suggesting promising prospects for further development as an antimalarial agent .

- Comparative Efficacy: In comparative studies with other known antimalarials, compounds derived from this compound exhibited superior efficacy against resistant strains, emphasizing the need for continued exploration of this compound class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.